molecular formula C7H7ClFNO3S B2441804 3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 2382887-86-5

3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2441804
CAS No.: 2382887-86-5
M. Wt: 239.65
InChI Key: CTWUXONKYYJFBF-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxybenzene-1-sulfonamide ( 2382887-86-5) is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and pharmaceutical research . This compound features a sulfonamide functional group, a key pharmacophore in a wide range of therapeutic agents . The molecular structure is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively, along with a methoxy group at the 4 position, which can be leveraged to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity in structure-activity relationship (SAR) studies . Sulfonamides, in general, exhibit a diverse range of pharmacological activities by acting as inhibitors for enzymes such as carbonic anhydrase and dihydropteroate synthetase . This has led to their use in treating conditions like glaucoma, inflammation, and bacterial infections . The incorporation of fluorine, a strategy widely used in modern drug design, can enhance a compound's metabolic stability, membrane permeability, and overall bioavailability . Researchers investigating fluorinated sulphonamide compounds have found potential for discovering new chemical entities with distinct physical, chemical, and biological characteristics, applicable in both biomedical and agrochemical fields . This chemical is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWUXONKYYJFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form an amine, and subsequent sulfonation to introduce the sulfonamide group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide is its potential as an antimicrobial agent. Sulfonamides are known for their ability to inhibit bacterial growth by targeting the folate synthesis pathway. Research indicates that this compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound and related compounds. The results demonstrated effective inhibition against MRSA with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L.

Activity TypeTested CompoundMIC ValuesRemarks
AntimicrobialThis compound15.62 - 31.25 μmol/LEffective against MRSA

Antiviral Properties

Emerging research suggests that sulfonamide derivatives, including this compound, may exhibit antiviral properties. A study focusing on structurally related compounds indicated significant inhibition of Hepatitis B virus (HBV) replication in vitro, potentially linked to the modulation of cellular pathways involved in viral replication.

Case Study: Antiviral Effects

In vitro studies have shown that derivatives structurally related to this compound can significantly inhibit HBV replication, suggesting a potential for therapeutic application in antiviral drug development.

Anticancer Potential

The compound also shows promise in oncology, where sulfonamides have been investigated for their ability to induce apoptosis in cancer cells. Studies have indicated that modifications to the sulfonamide structure can enhance its potency against various cancer cell lines.

Case Study: Anticancer Activity

Research into sulfonamide-based compounds revealed their ability to modulate pathways critical for cancer cell survival. For instance, a related compound demonstrated a GI50 (growth inhibition concentration) value of approximately 38 nM against human cancer cell lines, indicating substantial antiproliferative activity.

Activity TypeTested CompoundGI50 ValuesRemarks
AntiproliferativeRelated sulfonamide derivatives31 nM - 54 nMPotent against various cancer cells

Synthesis and Industrial Applications

Beyond its biological activities, this compound serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Synthesis Pathway

The synthesis typically involves the conversion of starting materials through nucleophilic substitution reactions, leveraging its sulfonamide functional group to create diverse derivatives with tailored biological activities.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties

Biological Activity

3-Chloro-5-fluoro-4-methoxybenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a sulfonamide functional group that is often associated with various pharmacological properties.

  • Chemical Formula: C7H7ClFNO3S
  • Molecular Weight: 227.65 g/mol
  • CAS Number: 2382887-86-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, thus providing antibacterial properties.

Biological Activity and Therapeutic Potential

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity :
    • Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that derivatives of sulfonamides exhibit significant inhibitory effects against a range of bacterial strains.
    • Case Study : A study demonstrated that related sulfonamide compounds displayed IC50 values ranging from 0.1 to 10 µM against various Gram-positive and Gram-negative bacteria .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines.
    • Research Findings : In vitro assays showed that compounds with similar structures inhibited proliferation in breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with IC50 values indicating effective growth inhibition .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes, such as matrix metalloproteinases (MMPs), which play a role in tumor metastasis.
    • Findings : Significant inhibition of MMP-2 and MMP-9 was observed, suggesting a mechanism by which this compound could prevent cancer cell invasion .

Pharmacokinetics

The pharmacokinetic profile of sulfonamides generally includes:

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Distribution : Widely distributed in body tissues; the presence of halogen substitutions may enhance lipophilicity.
  • Metabolism : Primarily metabolized in the liver through conjugation.
  • Excretion : Excreted mainly via the kidneys.

Data Table: Biological Activity Summary

Biological ActivityTarget/MechanismIC50 Value (µM)Reference
AntibacterialVarious bacterial strains0.1 - 10
Anticancer (MDA-MB-231)Cell proliferation inhibition0.126
MMP InhibitionMMP-2 and MMP-9Significant

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via sulfonation of a substituted benzene precursor. For example, chlorination and fluorination of 4-methoxybenzene derivatives followed by sulfonamide formation using sulfonyl chloride reagents. A base (e.g., triethylamine) is critical to neutralize HCl byproducts .
  • Optimization : Yield depends on stoichiometry (e.g., 1:1.2 molar ratio of precursor to sulfonyl chloride), solvent choice (e.g., dichloromethane for solubility), and temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the purity and structural integrity of this sulfonamide validated in academic research?

  • Analytical Techniques :

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (gradient: 50–90% acetonitrile over 20 min) to assess purity (>98% typical) .
  • NMR : 1H^1H and 13C^13C NMR confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, sulfonamide protons at ~7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion validation (e.g., [M+H]+ at m/z 240.02) .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats. The compound may release toxic fumes (e.g., SOx_x) upon decomposition. Store in airtight containers at 2–8°C .
  • Waste Disposal : Collect in halogenated waste containers; incineration via licensed facilities to prevent environmental release of sulfonamide residues .

Advanced Research Questions

Q. How do substituents (chloro, fluoro, methoxy) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing sulfonamide group activates the benzene ring for electrophilic substitution, while the meta-chloro and para-fluoro substituents direct incoming nucleophiles to ortho/para positions. The methoxy group’s electron-donating effect competes, requiring DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to predict regioselectivity .
  • Experimental Validation : React with amines (e.g., piperidine) under microwave-assisted conditions (100°C, 30 min) to compare substitution sites via HPLC-MS .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Data Reconciliation :

  • Assay Variability : Test against standardized cell lines (e.g., HepG2 for anticancer activity) and microbial strains (e.g., E. coli ATCC 25922) under identical conditions (pH 7.4, 37°C) .
  • SAR Analysis : Modify substituents (e.g., replace methoxy with nitro) to isolate contributions to bioactivity. Use CoMFA models to correlate structural features with IC50_{50} values .

Q. How can computational modeling predict this sulfonamide’s binding affinity for carbonic anhydrase isoforms?

  • Protocol :

Docking Studies : Use AutoDock Vina with PDB structures (e.g., 3LXE for CA IX). Parameterize the sulfonamide’s sulfonamide group as a zinc-binding motif.

MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Key metrics: RMSD (<2.0 Å), hydrogen bond occupancy (>80% with Thr199/Glu106) .

  • Validation : Compare with experimental IC50_{50} data from fluorescence-based enzymatic assays .

Methodological Challenges and Solutions

Q. Why does the compound exhibit low solubility in aqueous buffers, and how can this be addressed for in vitro studies?

  • Issue : The hydrophobic benzene ring and sulfonamide group limit water solubility (<0.1 mg/mL at pH 7).
  • Solutions :

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS containing 0.1% Tween-80 to prevent precipitation .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) via esterification of the methoxy group .

Q. How to differentiate between sulfonamide tautomers in spectroscopic analysis?

  • Tautomer Identification :

  • IR Spectroscopy : N–H stretches (~3350 cm1^{-1}) and S=O vibrations (~1350 cm1^{-1}) confirm sulfonamide tautomer dominance .
  • X-ray Crystallography : Resolve crystal structures (e.g., CCDC deposition) to confirm tautomeric form and hydrogen-bonding networks .

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